molecular formula C10H17NO5 B14044642 (2R,3S)-3-((tert-Butoxycarbonyl)amino)tetrahydrofuran-2-carboxylic acid

(2R,3S)-3-((tert-Butoxycarbonyl)amino)tetrahydrofuran-2-carboxylic acid

Cat. No.: B14044642
M. Wt: 231.25 g/mol
InChI Key: AMWWDVGQNOILKO-NKWVEPMBSA-N
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Description

cis-3-((tert-Butoxycarbonyl)amino)tetrahydrofuran-2-carboxylic acid: is an organic compound with the molecular formula C11H19NO5. It is a derivative of tetrahydrofuran, a heterocyclic compound, and contains a tert-butoxycarbonyl (Boc) protecting group attached to an amino group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-3-((tert-Butoxycarbonyl)amino)tetrahydrofuran-2-carboxylic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. One common method is to react the corresponding amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrofuran ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed on the carboxylic acid group to yield the corresponding alcohol.

    Substitution: The Boc-protected amino group can participate in substitution reactions, where the Boc group is removed under acidic conditions to reveal the free amino group.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are used to remove the Boc group.

Major Products Formed:

  • Oxidized derivatives of the tetrahydrofuran ring.
  • Alcohols from the reduction of the carboxylic acid group.
  • Free amino acids from the removal of the Boc group.

Scientific Research Applications

Chemistry: In organic chemistry, cis-3-((tert-Butoxycarbonyl)amino)tetrahydrofuran-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. It is particularly valuable in peptide synthesis due to the presence of the Boc-protected amino group.

Biology: The compound is used in the study of enzyme-substrate interactions and protein folding. Its derivatives can serve as inhibitors or activators of specific enzymes, providing insights into their mechanisms of action.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its derivatives may exhibit biological activity, making it a candidate for drug development.

Industry: In the pharmaceutical industry, cis-3-((tert-Butoxycarbonyl)amino)tetrahydrofuran-2-carboxylic acid is used in the synthesis of active pharmaceutical ingredients (APIs). It is also employed in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of cis-3-((tert-Butoxycarbonyl)amino)tetrahydrofuran-2-carboxylic acid involves its role as a precursor or intermediate in various biochemical pathways. The Boc-protected amino group can be selectively deprotected to reveal the free amino group, which can then participate in further reactions. The compound’s structure allows it to interact with specific molecular targets, such as enzymes or receptors, influencing their activity and function.

Comparison with Similar Compounds

    cis-3-((tert-Butoxycarbonyl)amino)cyclobutanecarboxylic acid: This compound has a similar Boc-protected amino group but differs in the ring structure, containing a cyclobutane ring instead of a tetrahydrofuran ring.

    cis-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid: Similar to the above compound but with a cyclopentane ring.

Uniqueness: cis-3-((tert-Butoxycarbonyl)amino)tetrahydrofuran-2-carboxylic acid is unique due to its tetrahydrofuran ring, which imparts different chemical properties and reactivity compared to cyclobutane or cyclopentane derivatives. This uniqueness makes it valuable in specific synthetic applications where the tetrahydrofuran ring is required.

Properties

Molecular Formula

C10H17NO5

Molecular Weight

231.25 g/mol

IUPAC Name

(2R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]oxolane-2-carboxylic acid

InChI

InChI=1S/C10H17NO5/c1-10(2,3)16-9(14)11-6-4-5-15-7(6)8(12)13/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13)/t6-,7+/m0/s1

InChI Key

AMWWDVGQNOILKO-NKWVEPMBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCO[C@H]1C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC1CCOC1C(=O)O

Origin of Product

United States

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